Acetyl-Tau Peptide (273-284) amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

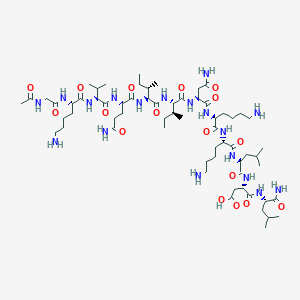

2D Structure

Properties

Molecular Formula |

C64H116N18O17 |

|---|---|

Molecular Weight |

1409.7 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C64H116N18O17/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |

InChI Key |

DWKLHZJPKGOTGM-SHEMCLNMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Structural Analysis of Acetyl-Tau Peptide (273-284) Amide: A Technical Guide

For correspondence: --INVALID-LINK--

Abstract

The Tau protein and its aggregation into paired helical filaments are central to the pathology of Alzheimer's disease and other tauopathies. Short fragments of Tau, such as the Acetyl-Tau Peptide (273-284) amide (Ac-GKVQIINKKLDL-NH₂), are crucial models for studying the fundamental mechanisms of aggregation. This peptide contains the highly amyloidogenic hexapeptide sequence 275VQIINK280, also known as PHF6*, which is a key motif in the formation of the β-sheet core of Tau fibrils. This technical guide provides a comprehensive overview of the structural analysis of this compound, focusing on its aggregation properties. It details the experimental methodologies used to characterize its oligomerization and fibril formation and presents available quantitative data. This document is intended for researchers, scientists, and drug development professionals working on neurodegenerative diseases.

Introduction

The microtubule-associated protein Tau is an intrinsically disordered protein that plays a vital role in the stabilization of microtubules in neurons.[1] However, in a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, Tau detaches from microtubules and aggregates into insoluble fibrils.[2] The peptide fragment spanning residues 273-284, with an acetylated N-terminus and an amidated C-terminus, serves as a key model system for investigating the early stages of Tau aggregation.[2][3] Its sequence, Ac-GKVQIINKKLDL-NH₂, encompasses the PHF6* region, which has a high propensity to form β-sheet structures, the foundational elements of amyloid fibrils.[2] Understanding the structural transitions of this peptide from its monomeric state to oligomeric and fibrillar forms is critical for developing therapeutic strategies aimed at inhibiting Tau aggregation.

This guide summarizes the key experimental techniques and findings related to the structural analysis of this compound, with a focus on its aggregation behavior. While high-resolution atomic structures from X-ray crystallography or NMR of the isolated peptide are not currently available in the public domain, a wealth of information has been gathered from techniques such as ion mobility-mass spectrometry, transmission electron microscopy, and computational modeling.

Quantitative Data on Oligomerization

Ion mobility-mass spectrometry (IM-MS) has been a pivotal technique for characterizing the early oligomeric species of the Tau(273-284) peptide. This method allows for the separation of ions in the gas phase based on their mass-to-charge ratio and their size and shape (collisional cross-section, CCS). The following table summarizes the experimental CCS values for various oligomers of the wild-type (WT) Tau(273-284) peptide.

| Oligomer Order (n) | Charge State (z) | Experimental Collisional Cross-Section (Ų) | Reference |

| 1 | +2 | 310 | [4] |

| 2 | +2 | 575 | [4] |

| 2 | +2 | 600 | [4] |

Experimental Protocols and Methodologies

A multi-faceted approach is required to thoroughly investigate the structural properties and aggregation kinetics of the this compound. The following sections detail the protocols for the key experimental techniques employed in its study.

Peptide Synthesis and Preparation

The this compound (Sequence: Ac-GKVQIINKKLDL-NH₂) is chemically synthesized using standard solid-phase peptide synthesis protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide are confirmed by mass spectrometry. For aggregation studies, a stock solution of the peptide is typically prepared in a suitable buffer, such as ammonium acetate, and the concentration is determined by UV-Vis spectrophotometry.

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS is employed to study the size distribution and conformational properties of early-stage oligomers.

Protocol:

-

Sample Preparation: A solution of the peptide at a concentration of approximately 20-50 µM is prepared in a volatile buffer like 20 mM ammonium acetate, pH 7.0. To induce aggregation, a polyanionic cofactor such as heparin (e.g., 6.25 µM) can be added.[5]

-

Instrumentation: Experiments are typically performed on a Q-TOF mass spectrometer equipped with a traveling-wave ion mobility (TWIM) cell.

-

Data Acquisition: The sample is introduced into the mass spectrometer using nano-electrospray ionization (nESI). The instrument is operated in positive ion mode. Key parameters include a capillary voltage of ~1.2-1.5 kV and a cone voltage of ~30 V.[3]

-

Data Analysis: The arrival time distributions (ATDs) for different mass-to-charge ratios are recorded. These ATDs are then calibrated using known standards to determine the collisional cross-section (CCS) values for each oligomeric species.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the aggregates formed over time, particularly the mature fibrils.

Protocol:

-

Sample Incubation: The peptide solution (e.g., 25 µM in ammonium acetate with heparin) is incubated at 37°C for various time points (e.g., 0, 1, and 24 hours) to allow for fibril formation.[4]

-

Grid Preparation: A 3-5 µL aliquot of the incubated sample is applied to a carbon-coated copper grid for 1-2 minutes.

-

Negative Staining: The excess sample is wicked off, and the grid is stained with 2% (w/v) uranyl acetate for 1-2 minutes. The excess stain is then removed.

-

Imaging: The grid is air-dried and imaged using a transmission electron microscope operating at an accelerating voltage of around 80-120 kV.

Thioflavin T (ThT) Fluorescence Assay

The ThT fluorescence assay is a standard method for monitoring the kinetics of amyloid fibril formation in real-time. ThT dye intercalates with β-sheet structures, resulting in a significant increase in its fluorescence emission.

Protocol:

-

Reaction Setup: In a multi-well plate, the peptide solution is mixed with ThT dye (final concentration ~10-20 µM) in a suitable buffer.

-

Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking in a plate reader. Fluorescence intensity is measured at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.

-

Data Analysis: The fluorescence intensity is plotted against time to generate a sigmoidal aggregation curve, from which parameters like the lag time, elongation rate, and final plateau can be determined.[2]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic insights into the conformational dynamics and early aggregation events of the peptide.

General Protocol:

-

System Setup: An initial model of the peptide (e.g., an extended conformation) is placed in a simulation box with explicit water molecules (e.g., TIP3P model) and counter-ions to neutralize the system.

-

Force Field: A suitable all-atom force field, such as CHARMM36m or AMBER, is chosen to describe the interatomic interactions.

-

Simulation: The system is first minimized and then gradually heated to the desired temperature (e.g., 300 K). A production run is then performed for a significant duration (nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Analysis: The simulation trajectories are analyzed to study secondary structure formation, inter-peptide interactions, and the formation of oligomeric assemblies.

Structural Insights and Aggregation Pathway

The collective data from these experimental and computational approaches suggest a nucleation-dependent polymerization pathway for the this compound.

-

Monomeric State: In solution, the monomeric peptide is intrinsically disordered, existing as an ensemble of rapidly interconverting conformations.[2]

-

Oligomerization: In the presence of cofactors like heparin, the peptide begins to self-assemble into small, soluble oligomers (dimers, trimers, etc.). IM-MS data reveals that these early oligomers can adopt multiple conformations.[4]

-

Fibril Formation: These oligomers can then act as nuclei for the rapid elongation into protofilaments, which subsequently associate to form mature amyloid fibrils. TEM images show that these fibrils are typically long and unbranched.[4]

The interaction of Acetyl-Tau(273-284) amide with other amyloidogenic peptides, such as Aβ(25-35), has also been investigated. Studies have shown that these two peptides can co-aggregate to form heterooligomers, which may alter the aggregation pathway and toxicity of both peptides.[6]

Conclusion

The this compound is an invaluable tool for dissecting the molecular events that drive Tau aggregation. While high-resolution structural data for the isolated peptide remains elusive, a combination of biophysical and computational techniques has provided significant insights into its aggregation propensity and the morphology of the resulting fibrils. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers in the field of neurodegenerative diseases, aiding in the design of future studies and the development of novel therapeutic inhibitors of Tau pathology.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Initiation of assembly of tau(273-284) and its ΔK280 mutant: an experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Role of Acetyl-Tau Peptide (273-284) Amide in Tauopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-translational modification of the tau protein, particularly through acetylation, has emerged as a critical factor in the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease (AD). Acetylation of tau at specific lysine residues, most notably lysine 280 (K280), located within the microtubule-binding repeat domain, is increasingly recognized as a key pathological event. This modification disrupts tau's normal physiological functions and promotes its aggregation into the neurofibrillary tangles (NFTs) that are a hallmark of these diseases. The synthetic peptide, Acetyl-Tau Peptide (273-284) amide, which encompasses the acetylated K280 residue, serves as an invaluable experimental tool to dissect the molecular mechanisms of tauopathy and to explore potential therapeutic interventions. This technical guide provides an in-depth overview of the role of this acetylated tau fragment, detailing its pathological significance, the signaling pathways involved, and comprehensive experimental protocols for its study.

Introduction: Tau Acetylation in Neurodegeneration

Tau is a microtubule-associated protein crucial for the stability and assembly of the neuronal cytoskeleton.[1] In tauopathies, tau becomes hyperphosphorylated and aggregates into insoluble fibrils.[1] Recent evidence has highlighted lysine acetylation as another pivotal post-translational modification driving tau pathology.[2][3] Acetylation at K280, within the hexapeptide motif 275VQIINK280, is a particularly pathogenic modification.[1] This region is critical for tau's ability to bind to microtubules and is also a key seed for its aggregation.[4]

The acetylation of K280 is not typically found in healthy brains but is significantly present in the brains of patients with AD and other 4R-tau tauopathies.[2][3][5] This modification has been shown to:

-

Impair Microtubule Binding: Acetylation neutralizes the positive charge of the lysine residue, which is critical for the interaction of tau with the negatively charged microtubules. This leads to a loss of tau's normal function in stabilizing the neuronal cytoskeleton.[2][6]

-

Promote Tau Aggregation: Acetylation at K280 enhances the propensity of tau to misfold and aggregate into paired helical filaments (PHFs).[6][7]

-

Correlate with Disease Progression: The levels of acetylated K280-tau are correlated with the severity of tau pathology in AD.[1]

Given its central role in disease pathogenesis, acetylated K280-tau has become a promising target for the development of novel diagnostics and therapeutics.[2]

The Experimental Model: this compound

To facilitate the study of K280 acetylation, the synthetic peptide Ac-GKVQIINKKLDL-NH₂ , corresponding to residues 273-284 of the 4R-tau isoform with an acetylated lysine at position 280 and an amidated C-terminus, is widely used.[8][9] This peptide serves as a minimalistic yet powerful model to investigate the biophysical and pathological properties of acetylated tau. Its applications include:

-

In vitro Aggregation Assays: Studying the kinetics of tau aggregation and screening for potential inhibitors.[10]

-

Amyloid-β Interaction Studies: Investigating the crosstalk between tau and amyloid-beta (Aβ), another key protein in AD pathology. The this compound has been shown to interact with Aβ fragments and can inhibit Aβ aggregation.[10][11][12]

-

Antibody Development and Characterization: Serving as an antigen to generate specific antibodies against acetylated K280-tau for research and therapeutic purposes.[13]

Signaling Pathways in Tau Acetylation

The acetylation of tau is a dynamic process regulated by the interplay of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).

Key Enzymes

-

p300/CBP: The primary acetyltransferases responsible for tau acetylation are the closely related histone acetyltransferases p300 and CREB-binding protein (CBP).[14][15] Increased activity of p300/CBP is associated with pathological tau acetylation.[15]

-

SIRT1: Sirtuin 1 (SIRT1), a NAD-dependent deacetylase, has been identified as a key enzyme that removes acetyl groups from tau. Reduced SIRT1 activity has been observed in AD brains.[9]

Regulatory Pathway and Crosstalk with Phosphorylation

The acetylation of tau does not occur in isolation. There is significant crosstalk with other post-translational modifications, particularly phosphorylation. p300-mediated acetylation of tau can promote its phosphorylation at specific sites, such as S202/T205, T231, and S422, which are also associated with tau pathology.[1] Conversely, blocking acetylation at K280 can reverse this increased phosphorylation.[1] Furthermore, p300/CBP activity has been shown to regulate tau secretion and propagation through the autophagy-lysosomal pathway.[16][17] Hyperactivation of p300/CBP impairs autophagic flux, leading to increased tau accumulation and secretion.[16][17]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of tau acetylation and related therapeutic interventions.

Table 1: In Vitro Effects of K280 Acetylation

| Parameter | Non-Acetylated Tau | Acetylated Tau (K280) | Fold Change / Effect | Reference |

| Aggregation Kinetics (ThT Assay) | ||||

| Lag Phase | Longer | Shorter | Accelerated Aggregation | [1] |

| Fibrillization Rate | Slower | Faster (Rapid fibrillization by 3h) | Increased | [1] |

| Microtubule Assembly | Promotes | Inhibited | Loss of Function | [3] |

Table 2: Efficacy of Anti-Acetyl-Tau Antibodies

| Antibody Target | Assay | Effect | Quantitative Measure | Reference |

| Acetyl-K280 | Tau Seeding (FRET Assay) | Inhibition of seeding from AD brain extracts | Significant decrease in FRET signal at 1 µg/mL | [6] |

| Acetyl-K280 | Tau Aggregation (ThT Assay) | Inhibition of acetylated full-length tau aggregation | Dose-dependent reduction in ThT signal | [6] |

| Acetyl-K174 | In vivo (PS19 mice) | Mitigation of neurobehavioral impairment | - | [13] |

| Acetyl-K174 | In vivo (PS19 mice) | Reduction of tau pathology | - | [13] |

Table 3: IC50 Values of p300/CBP Inhibitors

| Inhibitor | Target | IC50 | Assay | Reference |

| A-485 | p300 HAT | 60 nM | Catalytic Inhibition Assay | [9] |

| B026 | p300 | 1.8 nM | Enzyme Inhibitory Activity | [18] |

| B026 | CBP | 9.5 nM | Enzyme Inhibitory Activity | [18] |

| C646 | p300 | 400 nM | Inhibitory Constant |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving acetylated tau.

Solid-Phase Synthesis and Purification of this compound

Objective: To synthesize and purify the peptide Ac-GKVQIINKKLDL-NH₂.

Materials:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Asp(OtBu)-OH, etc.)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Acetic anhydride

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethylether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) for HPLC

-

Solid-phase peptide synthesis (SPPS) vessel

-

HPLC system with a C18 column

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the SPPS vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-L-Leu-OH) to the deprotected resin. Activate the amino acid with coupling reagents (e.g., 4 eq. Fmoc-amino acid, 3.9 eq. HATU, 4 eq. DIPEA in DMF) and add to the resin. Allow the reaction to proceed for 2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (L-D-L-K-K-N-I-I-Q-V-K-G).

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and then dichloromethane (DCM).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Washing: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and discard the ether. Wash the peptide pellet with cold ether two more times.

-

Purification: Dissolve the crude peptide in a minimal amount of ACN/water. Purify the peptide by reverse-phase HPLC on a C18 column using a gradient of ACN in water with 0.1% TFA.

-

Lyophilization and Characterization: Collect the fractions containing the pure peptide, freeze, and lyophilize to obtain a white powder. Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Tau Acetylation Assay

Objective: To acetylate recombinant tau protein in vitro using p300/CBP.

Materials:

-

Recombinant full-length tau or tau fragment (e.g., K18)

-

Recombinant active p300 or CBP

-

Acetyl-CoA

-

Acetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

SDS-PAGE equipment

-

Anti-acetyl-lysine antibody

-

Anti-tau antibody

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant tau protein (1-5 µg), recombinant p300/CBP (0.1-0.5 µg), and Acetyl-CoA (50-100 µM) in acetylation buffer.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-acetyl-lysine antibody to detect acetylated tau and with a total tau antibody as a loading control.

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the aggregation kinetics of tau or the effect of this compound on Aβ aggregation.

Materials:

-

This compound or recombinant tau

-

Aβ(1-42) peptide (for interaction studies)

-

Heparin (for inducing tau aggregation)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Protocol:

-

Sample Preparation: Prepare solutions of the peptide(s) in the assay buffer. For tau aggregation, include heparin (e.g., at a 1:4 molar ratio with tau). To test the inhibitory effect of the tau peptide on Aβ aggregation, co-incubate Aβ with varying concentrations of the Acetyl-Tau peptide.

-

ThT Addition: Add ThT to each well to a final concentration of 10-20 µM.

-

Incubation and Measurement: Place the 96-well plate in the plate reader and incubate at 37°C with intermittent shaking. Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Analyze the lag time, maximum fluorescence, and slope of the growth phase to determine the aggregation kinetics.

Immunohistochemistry (IHC) for Acetylated Tau

Objective: To detect acetylated K280-tau in brain tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded brain tissue sections

-

Anti-acetyl-K280-tau primary antibody

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Citrate buffer (for antigen retrieval)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Microscope

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

-

Blocking: Block non-specific binding sites by incubating the sections in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the anti-acetyl-K280-tau primary antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Wash the sections and incubate with the ABC reagent for 30 minutes.

-

Visualization: Wash the sections and develop the signal with the DAB substrate.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.

-

Microscopic Analysis: Examine the sections under a microscope to assess the presence and distribution of acetylated tau pathology.

Mass Spectrometry for Acetylation Site Identification

Objective: To identify lysine acetylation sites on the tau protein.

Protocol:

-

Protein Digestion: Excise the tau protein band from an SDS-PAGE gel or use an in-solution digestion approach. Reduce and alkylate the protein, then digest with trypsin.

-

Peptide Enrichment (Optional): To enhance the detection of acetylated peptides, perform an immunoaffinity enrichment using an anti-acetyl-lysine antibody.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein database. Specify acetylation of lysine as a variable modification in the search parameters to identify the specific sites of acetylation.

Therapeutic Strategies Targeting Tau Acetylation

The pathological role of acetylated tau makes it an attractive target for therapeutic intervention.

Inhibition of Acetyltransferases

Small molecule inhibitors of p300/CBP, such as salsalate and diflunisal, have been investigated for their ability to reduce tau acetylation. In preclinical models, these inhibitors have been shown to decrease levels of acetylated tau and improve cognitive deficits.[14]

Immunotherapy

A promising approach is the development of monoclonal antibodies that specifically target acetylated tau. Antibodies against acetylated K280 and K174 have shown efficacy in cell and animal models of tauopathy.[6][13] These antibodies can promote the clearance of pathological tau and prevent the spread of tau pathology.

Conclusion

The acetylation of tau at lysine 280 is a critical pathological modification that contributes to neurodegeneration in tauopathies. The this compound provides an essential tool for researchers to unravel the complex mechanisms of tau pathology and to develop and test novel therapeutic strategies. The detailed protocols and data presented in this guide are intended to support the scientific community in advancing our understanding of tauopathies and accelerating the development of effective treatments. The continued investigation into the role of tau acetylation holds significant promise for the future of neurodegenerative disease research.

References

- 1. The acetylation of tau inhibits its function and promotes pathological tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetylated tau, a novel pathological signature in Alzheimer's disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Influence of K280 Acetylation on the Conformational Features of Tau Core Fragment: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparing anti-tau antibodies under clinical trials and their epitopes on tau pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 9. researchgate.net [researchgate.net]

- 10. Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader [protocols.io]

- 11. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anti-acetylated-tau immunotherapy is neuroprotective in tauopathy and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Critical Role of Acetylation in Tau-Mediated Neurodegeneration and Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Promoting tau secretion and propagation by hyperactive p300/CBP via autophagy-lysosomal pathway in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between Acetyl-Tau Peptide (273-284) Amide and Beta-Amyloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the acetylated and amidated Tau peptide fragment (273-284) and beta-amyloid (Aβ), primarily focusing on the Aβ (25-35) fragment as a well-established experimental model. The accumulation of extracellular Aβ plaques and intracellular neurofibrillary tangles (NFTs) of hyperphosphorylated Tau protein are the two primary pathological hallmarks of Alzheimer's disease (AD).[1][2] Understanding the cross-interaction between these two key proteins is crucial for elucidating the mechanisms of neurodegeneration and for the development of effective therapeutic strategies.

The Tau fragment Ac-Tau(273-284)-NH2, which includes the highly aggregation-prone PHF6* hexapeptide (VQIINK), has been identified as a critical region in Tau aggregation.[3][4] This guide details the inhibitory effect of this Tau peptide on Aβ aggregation, presenting quantitative data, experimental methodologies, and mechanistic pathways.

Quantitative Data Summary

The interaction between Acetyl-Tau Peptide (273-284) amide (Ac-Tau(273-284)-NH2) and Acetyl-Aβ(25-35)-NH2 has been characterized by its high affinity and its significant impact on Aβ aggregation morphology. The following tables summarize the key quantitative findings from ion-mobility mass spectrometry (IM-MS) and atomic force microscopy (AFM) studies.

Table 1: Binding Affinity and Oligomer Composition

| Parameter | Value / Observation | Method | Reference |

| Binding Affinity (Kd) | Micromolar (µM) range for Tau fragment binding to Aβ(25-35) monomer. | Ion-Mobility Mass Spectrometry (IM-MS) | [3][5] |

| Homo-oligomers of Ac-Aβ(25-35)-NH2 | Hexamers and nonamers are unambiguously detected. | IM-MS | [3][5] |

| Homo-oligomers of Ac-Tau(273-284)-NH2 | Dimer is the largest oligomer observed in significant amounts. | IM-MS | [3] |

| Hetero-oligomers (Aβ-Tau) | Largest observed species are hexamers. Ac-Tau(273-284)-NH2 appears to trap Ac-Aβ(25-35)-NH2 in smaller oligomeric forms. | IM-MS | [3][5] |

Table 2: Morphological Analysis of Aggregates

| Sample | Predominant Morphology | Method | Reference |

| Pure Ac-Aβ(25-35)-NH2 | Abundant fibrillar aggregates. | Atomic Force Microscopy (AFM) | [3][5] |

| Pure Ac-Tau(273-284)-NH2 | No significant aggregates observed. | AFM | [3][5] |

| 1:1 Mixture of Ac-Aβ(25-35)-NH2 and Ac-Tau(273-284)-NH2 | Fewer fibrils and more granular aggregates. | AFM | [3][5] |

Experimental Protocols

The investigation of the Ac-Tau(273-284)-NH2 and Aβ(25-35) interaction has utilized a combination of biophysical and computational techniques.

Peptide Preparation

-

Peptide Synthesis: Ac-Aβ(25-35)-NH2 was synthesized by FMOC chemistry, and lyophilized Ac-Tau(273-284)-NH2 was purchased from commercial vendors. Both peptides have blocked termini (acetylated N-terminus, amidated C-terminus) to minimize the influence of terminal charges.[3]

-

Purity: Peptides were purified by reverse-phase high-performance liquid chromatography (HPLC) to >95% purity.[3]

-

Stock Solutions: Working stock solutions were prepared by dissolving the lyophilized peptides in filtered deionized water. Aliquots were flash-frozen in liquid nitrogen and stored at -80°C.[3]

-

Sample Concentration: For IM-MS and AFM experiments, the concentration of each peptide was 200 μM.[3]

Ion-Mobility Mass Spectrometry (IM-MS)

IM-MS is employed to study the early stages of oligomerization, providing information on the size, stoichiometry, and conformation of the peptide complexes in the gas phase.

-

Instrumentation: A home-built IM-MS instrument is typically used.[5]

-

Sample Preparation: Peptides are mixed at a 1:1 ratio in deionized water. The use of water instead of buffer slows down aggregation kinetics and minimizes charge screening effects.[3][5]

-

Data Acquisition: Electrospray ionization (ESI) is used to generate ions, which are then separated based on their charge and collision cross-section in the ion mobility cell before being detected by the mass spectrometer.[3]

-

Data Annotation: Peaks in the mass spectrum are annotated with [n + k]/z, where 'n' is the number of Aβ oligomers, 'k' is the number of Tau oligomers, and 'z' is the net charge of the complex.[3]

Atomic Force Microscopy (AFM)

AFM is used to visualize the morphology of the final aggregated species on a surface.

-

Sample Preparation: Samples (pure peptides or mixtures) are incubated to allow for aggregation. A small volume of the sample is then deposited onto a freshly cleaved mica surface, rinsed with deionized water, and dried with nitrogen gas.

-

Imaging: Images are collected in tapping mode.

-

Image Processing: Images are processed using specialized software to flatten the images and perform height and length measurements of the observed aggregates.[5]

Molecular Dynamics Simulations

Temperature-based replica exchange molecular dynamics (T-REMD) simulations are used to provide theoretical models of the peptide conformations and interactions at an atomic level.

-

Software: GROMACS package with the OPLS-AA force field and TIP3P water model.[5]

-

Initial Conformations: Initial structures for Ac-Aβ(25-35)-NH2 and Ac-Tau(273-284)-NH2 are derived from previous simulations.[5]

-

Collision Cross-Sections: The theoretical collision cross-sections of simulated structures are computed using the Mobcal package to compare with experimental IM-MS data.[5]

Mechanism of Interaction and Signaling

The interaction between Ac-Tau(273-284)-NH2 and Aβ does not represent a classical signaling pathway but rather a direct molecular interference with the amyloidogenic cascade. Ac-Tau(273-284)-NH2 acts as an inhibitor of Ac-Aβ(25-35)-NH2 fibril formation.[1][3][5]

The proposed mechanism involves the following key steps:

-

High-Affinity Binding: Ac-Tau(273-284)-NH2 monomers and dimers bind with high affinity to Ac-Aβ(25-35)-NH2 monomers and early oligomers.[3][5] This competitive binding is strong enough to compete with the self-association of Aβ monomers.[3]

-

Formation of Hetero-oligomers: The interaction leads to the formation of mixed oligomers (hetero-oligomers).[3][6]

-

Inhibition of Fibril Elongation: The incorporation of the Tau fragment into the growing Aβ oligomers disrupts the ordered, β-sheet-rich structure required for fibril formation.[1][5] This is likely due to mismatches in side-chain packing between the two different peptides.[3]

-

Redirection to Granular Aggregates: The formation of these hetero-oligomers redirects the aggregation pathway away from the formation of elongated fibrils and towards the formation of less-ordered, granular (globular) aggregates.[3][5]

-

No Disaggregation Activity: It is important to note that Ac-Tau(273-284)-NH2 does not disassemble pre-formed Ac-Aβ(25-35)-NH2 fibrils, indicating that its inhibitory action occurs during the early stages of aggregation.[3][5]

This interaction reduces the propensity of Aβ(25-35) to aggregate into fibrils but does not completely abolish aggregation.[1][7]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of interaction.

Caption: Experimental workflow for studying Aβ-Tau peptide interactions.

Caption: Inhibition of Aβ fibrillization by Ac-Tau(273-284)-NH2.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interactions between Amyloid-β and Tau Fragments Promote Aberrant Aggregates: Implications for Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Aβ and Tau Interact with Metal Ions, Lipid Membranes and Peptide-Based Amyloid Inhibitors: Are These Common Features Relevant in Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

Acetyl-Tau Peptide (273-284) Amide: A Potential Inhibitor of Amyloid-β Fibrillogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. The aggregation of Aβ into fibrillar structures is a critical event in the disease's pathogenesis. This technical guide explores the role of a specific tau fragment, Acetyl-Tau Peptide (273-284) amide, as a potential inhibitor of Aβ fibrillogenesis. Drawing upon key research findings, this document details the proposed mechanism of action, presents available data, and provides comprehensive experimental protocols relevant to the study of this interaction. While direct quantitative data on the inhibitory potency of this specific peptide remains to be fully elucidated in the literature, the existing evidence points towards a significant modulatory effect on Aβ aggregation pathways.

Introduction

The "amyloid cascade hypothesis" posits that the aggregation of the amyloid-beta peptide is a primary pathological event in Alzheimer's disease. This process involves the transition of soluble Aβ monomers into neurotoxic oligomers and insoluble fibrils, which subsequently deposit as plaques in the brain. Consequently, inhibiting Aβ fibrillogenesis represents a promising therapeutic strategy.

Recent research has focused on the intricate interplay between Aβ and the tau protein. Interestingly, specific fragments of the tau protein have been investigated for their potential to modulate Aβ aggregation. This guide focuses on the this compound, a fragment derived from the microtubule-binding region of tau, and its described role in hindering the fibril formation of an amyloid-beta fragment, Ac-Aβ(25-35)-NH2.[1]

Mechanism of Action: Inhibition of Aβ Fibrillogenesis

Studies suggest that this compound acts as an inhibitor of Aβ fibrillogenesis by directly interacting with Aβ monomers and oligomers.[1] This interaction appears to divert the aggregation pathway away from the formation of mature, β-sheet rich fibrils and towards the formation of alternative, non-fibrillar or "granular" aggregates.

The proposed mechanism involves the formation of heterooligomers, complexes composed of both the tau peptide fragment and the Aβ fragment.[1] By binding to Aβ species, the this compound is thought to disrupt the self-assembly process that leads to the ordered stacking of β-sheets characteristic of amyloid fibrils.

Signaling Pathway Context: Amyloid-β Production

The production of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. The activity of these secretases can be influenced by various signaling pathways. One key regulator is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase that has been shown to modulate BACE1 activity and thereby influence Aβ production. While this compound's primary described role is in the direct inhibition of Aβ aggregation, understanding the upstream pathways of Aβ production provides a broader context for therapeutic intervention.

Figure 1: Simplified signaling pathway of Amyloid-β production and the regulatory role of GSK-3β.

Data Presentation

Table 1: Summary of Experimental Evidence for Inhibitory Activity

| Experimental Technique | Observation | Interpretation | Reference |

| Ion Mobility-Mass Spectrometry (IM-MS) | Detection of heterooligomers containing both Ac-Aβ(25-35)-NH2 and Acetyl-Tau(273-284) amide. | The tau peptide directly binds to the Aβ fragment, forming mixed oligomeric species. | [1] |

| Atomic Force Microscopy (AFM) | In the presence of Acetyl-Tau(273-284) amide, Ac-Aβ(25-35)-NH2 forms granular, amorphous aggregates instead of distinct fibrils. | The tau peptide alters the aggregation pathway of the Aβ fragment, preventing the formation of mature fibrils. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Aβ fibrillogenesis.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Objective: To quantify the extent of Aβ fibrillogenesis in the presence and absence of this compound.

Materials:

-

Ac-Aβ(25-35)-NH2 peptide

-

This compound

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Preparation of Peptide Stocks:

-

Dissolve Ac-Aβ(25-35)-NH2 and this compound in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

-

Determine the concentration of the stock solutions using a spectrophotometer.

-

-

Preparation of ThT Solution:

-

Prepare a stock solution of ThT in distilled water and store it in the dark.

-

On the day of the experiment, dilute the ThT stock solution in PBS to the final working concentration (e.g., 20 µM).

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate for each condition:

-

Ac-Aβ(25-35)-NH2 alone (positive control)

-

Ac-Aβ(25-35)-NH2 with varying concentrations of this compound

-

This compound alone (negative control)

-

Buffer with ThT alone (blank)

-

-

The final concentration of Ac-Aβ(25-35)-NH2 is typically in the range of 10-50 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Plot the fluorescence intensity as a function of time for each condition.

-

The percentage of inhibition can be calculated by comparing the fluorescence at the plateau phase of the control and the inhibitor-treated samples.

-

Figure 2: Workflow for the Thioflavin T (ThT) fluorescence assay.

Transmission Electron Microscopy (TEM)

TEM is a powerful technique to visualize the morphology of protein aggregates at high resolution.

Objective: To qualitatively assess the effect of this compound on the morphology of Ac-Aβ(25-35)-NH2 aggregates.

Materials:

-

Aggregated peptide samples from the ThT assay or separate incubation

-

Carbon-coated copper grids

-

Uranyl acetate or phosphotungstic acid (for negative staining)

-

Transmission electron microscope

Protocol:

-

Sample Preparation:

-

Take an aliquot of the aggregated peptide solution.

-

-

Grid Preparation:

-

Place a drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess liquid with filter paper.

-

-

Negative Staining:

-

Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

-

Wick off the excess stain.

-

-

Drying:

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Image the grid using a transmission electron microscope at various magnifications.

-

Acquire images of the different aggregate morphologies.

-

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS provides information about the size, shape, and stoichiometry of protein complexes in the gas phase.

Objective: To detect the formation of heterooligomers between Ac-Aβ(25-35)-NH2 and this compound.

Materials:

-

Ac-Aβ(25-35)-NH2 peptide

-

This compound

-

Volatile buffer (e.g., ammonium acetate)

-

Ion mobility-mass spectrometer

Protocol:

-

Sample Preparation:

-

Prepare solutions of Ac-Aβ(25-35)-NH2 alone, this compound alone, and a mixture of both in a volatile buffer. The concentration of each peptide is typically in the micromolar range.[1]

-

-

Mass Spectrometry Analysis:

-

Introduce the samples into the mass spectrometer using nano-electrospray ionization (nESI).

-

Acquire mass spectra to identify the different oligomeric species present in each sample.

-

In the mixture, look for peaks corresponding to the mass of heterooligomers.

-

-

Ion Mobility Analysis:

-

Select specific ion species (e.g., a suspected heterooligomer) and subject them to ion mobility separation.

-

The arrival time distribution will provide information about the ion's collisional cross-section, which is related to its size and shape.

-

Figure 3: General workflow for Ion Mobility-Mass Spectrometry (IM-MS) analysis.

Conclusion

The available evidence suggests that this compound can act as an inhibitor of Ac-Aβ(25-35)-NH2 fibrillogenesis by directly interacting with the Aβ fragment and redirecting its aggregation towards the formation of non-fibrillar species.[1] While further studies are needed to quantify this inhibitory effect and to investigate its relevance to full-length Aβ and in vivo models, this tau-derived peptide represents an interesting lead for the development of novel therapeutic strategies targeting amyloid aggregation in Alzheimer's disease. The experimental protocols detailed in this guide provide a framework for researchers to further explore the potential of this and other peptide-based inhibitors.

References

An In-depth Technical Guide on the Hetero-oligomer Formation of Acetyl-Tau Peptide (273-284) Amide with Aβ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hetero-oligomer formation between Acetyl-Tau Peptide (273-284) amide (Ac-Tau(273-284)-NH2) and Amyloid-β (Aβ), focusing on the interactions with the Aβ(25-35) fragment. This document details the mechanism of co-aggregation, its impact on fibril formation, and the experimental methodologies used to characterize these interactions.

Introduction

The aggregation of Amyloid-β (Aβ) and Tau proteins are central pathological hallmarks of Alzheimer's disease (AD). While their individual aggregation pathways are well-studied, the interaction between these two proteins, particularly at the oligomeric level, is of significant interest for understanding disease pathogenesis and developing novel therapeutic strategies. This guide focuses on the interaction between a specific Tau fragment, Ac-Tau(273-284)-NH2, which contains the aggregation-prone hexapeptide VQIINK (PHF6*), and the Aβ(25-35) fragment, which encompasses a hydrophobic core (GAIIGL) of the full-length Aβ peptide.

Studies have shown that Ac-Tau(273-284)-NH2 has a high affinity to form hetero-oligomers with Aβ(25-35) monomers and oligomers.[1][2][3][4] This interaction significantly influences the self-assembly processes of both peptides, with Ac-Tau(273-284)-NH2 acting as a modulator of Aβ(25-35) aggregation.[1][2][3][4]

Quantitative Data on Aggregate Morphology

The co-aggregation of Ac-Tau(273-284)-NH2 and Aβ(25-35) results in the formation of distinct aggregate morphologies compared to the self-assembly of Aβ(25-35) alone. Atomic Force Microscopy (AFM) has been utilized to characterize the dimensions of these aggregates.

| Aggregate Type | Height (nm) | Length (nm) | Source |

| Aβ(25–35) fibrils | 4.18 ± 0.36 | 332.7 ± 29.9 | [1] |

| Aβ(25–35) small aggregates | 5.16 ± 0.61 | n/a | [1] |

| Mixed Ac-Tau(273–284)-NH2/Aβ(25–35) fibrils | 5.20 ± 0.26 | 443.8 ± 22.4 | [1] |

| Mixed Ac-Tau(273–284)-NH2/Aβ(25–35) granular aggregates | 6.50 ± 0.51 | 81.7 ± 5.4 | [1] |

Mechanism of Hetero-oligomer Formation

Ion mobility-mass spectrometry (IM-MS) and computational modeling have elucidated the mechanism of hetero-oligomer formation. Ac-Tau(273-284)-NH2 monomers show a high affinity to bind to Aβ(25-35) monomers and oligomers.[1][2] This interaction leads to the formation of various hetero-oligomeric species, including heterodimers, trimers, and larger complexes.[1]

The intercalation of Ac-Tau(273-284)-NH2 monomers between Aβ(25-35) monomers is a likely mechanism for the growth of these large hetero-oligomers.[1][2] This process appears to trap Aβ(25-35) in smaller oligomeric forms, as the largest hetero-oligomers observed are hexamers, whereas pure Aβ(25-35) can form nonamers.[1][2]

Interestingly, the formation of these hetero-oligomers does not enhance fibril formation.[1][2][3] Instead, Ac-Tau(273-284)-NH2 acts similarly to an inhibitor of Aβ(25-35) aggregation, leading to a decrease in fibrillar aggregates and an increase in granular aggregates.[1][2][3] This inhibitory effect is attributed to mismatches in side-chain interdigitations and the heterogeneity of the hetero-oligomers, which limit, but do not eliminate, further aggregation.[1][2]

Experimental Protocols

Peptide Preparation

-

Peptide Synthesis: this compound (Ac-VQIINKKLDL-NH2) and Aβ(25-35) amide (Ac-GSNKGAIIGLM-NH2) are synthesized using standard solid-phase peptide synthesis protocols.

-

Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Stock Solution Preparation: Lyophilized peptides are dissolved in filtered deionized water to prepare working stock solutions (e.g., 2 mM for Ac-Tau(273-284)-NH2 and 500 µM for Aβ(25-35)).[2]

-

Storage: Aliquots of the stock solutions are flash-frozen in liquid nitrogen and stored at -80 °C until use.[2]

In Vitro Aggregation Assay

-

Sample Preparation: For co-aggregation studies, equimolar concentrations (e.g., 200 µM) of Ac-Tau(273-284)-NH2 and Aβ(25-35) are mixed in deionized water.[2][3] Control samples of each peptide alone are also prepared.

-

Incubation: The samples are incubated at room temperature to allow for aggregation. The kinetics of aggregation can be monitored over time.

-

Analysis: The resulting aggregates are analyzed using techniques such as Ion Mobility-Mass Spectrometry (IM-MS) and Atomic Force Microscopy (AFM).

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS is employed to identify the different oligomeric species present in the samples.

-

Instrumentation: A home-built IM-MS instrument is typically used.[2]

-

Sample Introduction: Samples are introduced into the mass spectrometer using electrospray ionization (ESI).

-

Data Acquisition: Mass spectra are acquired to identify the mass-to-charge ratios (m/z) of the various oligomeric complexes.[2][3] The peaks are annotated as [n + k]/z, where 'n' is the number of Aβ(25-35) monomers, 'k' is the number of Ac-Tau(273-284)-NH2 monomers, and 'z' is the charge state.[2][3]

-

Collision Cross-Section Measurement: Arrival time distributions (ATDs) are measured to determine the experimental collision cross-sections of the ions, providing information about their shape and conformation.[2]

Atomic Force Microscopy (AFM)

AFM is used to visualize the morphology and dimensions of the aggregates.

-

Sample Deposition: A small volume of the incubated peptide solution is deposited onto a freshly cleaved mica surface.

-

Incubation and Rinsing: The sample is allowed to adsorb to the surface for a few minutes, after which the surface is rinsed with deionized water and dried under a gentle stream of nitrogen.

-

Imaging: The surface is imaged in tapping mode using a standard AFM setup.

-

Data Analysis: The height and length of the observed aggregates (fibrils and granular structures) are measured from the AFM images.[1]

Implicated Signaling Pathways

While the direct downstream signaling effects of Ac-Tau(273-284)-NH2 and Aβ(25-35) hetero-oligomers have not been explicitly detailed, the broader literature on Aβ and Tau oligomers points to several key pathways implicated in neurotoxicity. Aβ oligomers are known to induce tau hyperphosphorylation through the activation of kinases such as GSK-3β and CDK5.[5][6] Furthermore, both Aβ and Tau oligomers have been shown to impact synaptic function and induce inflammatory responses, potentially through the RhoA/ROCK signaling pathway.[7] It is plausible that the hetero-oligomers formed by Ac-Tau(273-284)-NH2 and Aβ(25-35) could also modulate these or similar pathways, contributing to cellular dysfunction.

Conclusion and Future Directions

The interaction between Ac-Tau(273-284)-NH2 and Aβ(25-35) provides a valuable model for understanding the cross-talk between Tau and Aβ at the molecular level. The formation of hetero-oligomers that inhibit fibrillization of Aβ suggests a complex interplay that may have significant implications for the progression of Alzheimer's disease.

Future research should focus on:

-

Investigating the toxicity of these specific hetero-oligomers in cellular and animal models.

-

Elucidating the precise downstream signaling pathways modulated by these hetero-oligomers.

-

Exploring the potential of targeting the Tau-Aβ interface as a therapeutic strategy.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals working to unravel the complexities of Tau-Aβ interactions in neurodegenerative diseases.

References

- 1. Interactions between Amyloid-β and Tau Fragments Promote Aberrant Aggregates: Implications for Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Alzheimer's disease-type neuronal tau hyperphosphorylation induced by Aβ oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligomeric Amyloid-β and Tau Alter Cell Adhesion Properties and Induce Inflammatory Responses in Cerebral Endothelial Cells Through the RhoA/ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxicity of Acetyl-Tau Peptide (273-284) Amide Aggregates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease and other neurodegenerative disorders, collectively known as tauopathies. The aggregation of Tau into neurofibrillary tangles is a hallmark of these diseases. Specific fragments of the Tau protein, particularly those within the microtubule-binding repeat domain, are understood to be critical for the initiation of this aggregation process. The peptide sequence GKVQIINKKLDL, corresponding to amino acids 273-284 of the longest human Tau isoform, and its acetylated and amidated form, Acetyl-Tau (273-284) amide, is one such critical fragment. This technical guide provides an in-depth exploration of the neurotoxic effects of aggregates formed from this peptide, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the implicated signaling pathways. While this peptide is known to influence the aggregation of amyloid-beta, this guide will focus on the neurotoxicity of its own aggregates.[1][2][3]

Quantitative Neurotoxicity Data

Quantitative data on the neurotoxicity of Acetyl-Tau Peptide (273-284) amide aggregates is not extensively available in the public domain. However, studies on the neurotoxicity of aggregates from full-length Tau and other Tau fragments provide a valuable framework for understanding their potential toxic concentrations and effects. The following tables summarize relevant data from such studies, which can serve as a proxy for estimating the neurotoxic potential of Acetyl-Tau (273-284) amide aggregates.

Table 1: Neurotoxicity of Tau Aggregates in SH-SY5Y Cells

| Tau Species | Concentration / Pre-aggregation Time | Assay | Observed Effect |

| Full-length Tau Aggregates | Pre-aggregated for ≥ 6 hours | MTT | Significant decrease in cell viability compared to non-aggregated Tau.[4] |

| Full-length Tau Aggregates | Pre-aggregated for ≥ 24 hours | LDH | Significant increase in LDH leakage compared to non-aggregated Tau.[4] |

| Formaldehyde-induced Tau Aggregates | 2 µM | Apoptosis Assays | Induction of apoptosis.[5] |

Experimental Protocols

A robust investigation into the neurotoxicity of this compound aggregates requires standardized protocols for peptide aggregation, characterization, and cellular toxicity assessment.

Preparation of this compound Aggregates

A reproducible method for generating peptide aggregates is crucial for consistent neurotoxicity studies.

-

Materials:

-

This compound (lyophilized)

-

Deionized water

-

Ammonium acetate buffer (20 mM, pH 7.0)

-

Heparin (6 kDa)

-

-

Procedure:

-

Prepare a stock solution of the this compound in deionized water.

-

Dilute the peptide stock solution to a final concentration of 50 µM in 20 mM ammonium acetate buffer, pH 7.0.

-

To induce aggregation, add heparin to a final peptide-to-heparin molar ratio of 4:1.[6]

-

Incubate the mixture at 37°C with gentle agitation for various time points (e.g., 0, 6, 24, 48 hours) to generate different aggregation species.

-

Characterization of Aggregates

a) Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the formation of β-sheet-rich amyloid-like fibrils.

-

Materials:

-

Thioflavin T (ThT) stock solution (1 mM in ethanol)

-

Phosphate buffered saline (PBS)

-

96-well black, clear-bottom plates

-

-

Procedure:

-

At each aggregation time point, take a 25 µL aliquot of the peptide-heparin mixture.

-

Dilute the aliquot in 225 µL of 22 µM ThT in PBS.[6]

-

Incubate in the dark for 45 minutes.

-

Measure fluorescence using a plate reader with excitation at 450 nm and emission at 525 nm.[6] An increase in fluorescence intensity indicates fibril formation.

-

b) Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of the aggregates.

-

Materials:

-

Carbon-coated copper grids (200-400 mesh)

-

Uranyl acetate solution (2% in water)

-

-

Procedure:

-

Apply 3 µL of the aggregated peptide solution onto a carbon-coated copper grid and let it sit for 3 minutes.[7]

-

Wick away the excess solution using filter paper.

-

Apply 3 µL of 2% uranyl acetate solution for negative staining and wait for 3 minutes.[7]

-

Wick away the excess staining solution and allow the grid to air dry completely.

-

Image the grids using a transmission electron microscope.

-

Cellular Neurotoxicity Assays

The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.

a) Cell Culture

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

b) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of approximately 10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with different concentrations of the prepared Acetyl-Tau (273-284) amide aggregates for 24-48 hours. Include a vehicle control (buffer with heparin).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.[8]

-

c) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Commercially available colorimetric or fluorometric caspase-3 assay kit.

-

-

Procedure:

-

Treat SH-SY5Y cells with the peptide aggregates as described for the MTT assay.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the cell lysate to a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate and measure the absorbance or fluorescence at the appropriate wavelength. An increase in signal indicates elevated caspase-3 activity and apoptosis.[5]

-

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxicity of Tau aggregates is a multifaceted process involving several interconnected signaling pathways. While the precise upstream receptors for extracellular Tau aggregates are still under investigation, the downstream consequences converge on oxidative stress, mitochondrial dysfunction, and apoptosis.

Experimental Workflow for Neurotoxicity Assessment

The following diagram illustrates a typical workflow for investigating the neurotoxicity of this compound aggregates.

The Vicious Cycle of Tau Aggregation, Oxidative Stress, and Mitochondrial Dysfunction

A central mechanism of Tau-mediated neurotoxicity is the initiation of a detrimental feedback loop involving oxidative stress and mitochondrial damage.

Tau aggregates can lead to an increase in reactive oxygen species (ROS), causing oxidative stress.[9][10] This oxidative environment damages mitochondria, impairing their function and leading to reduced ATP production and the release of pro-apoptotic factors.[11][12] Dysfunctional mitochondria, in turn, generate more ROS, perpetuating the cycle.[13] Furthermore, oxidative stress itself can promote further Tau aggregation, creating a vicious cycle that ultimately leads to neuronal death.[14]

Caspase Activation and Tau Cleavage Pathway

Another critical pathway involves the activation of caspases, a family of proteases central to apoptosis.

Stimuli such as amyloid-beta aggregates can trigger the activation of caspases within neurons.[15][16] These activated caspases, particularly caspase-3, can cleave full-length Tau protein at specific sites, such as aspartate 421.[17][18] The resulting C-terminally truncated Tau fragment has a higher propensity to aggregate than the full-length protein, thereby accelerating the formation of neurofibrillary tangles.[19] This process provides a direct link between the amyloid cascade and Tau pathology, and also contributes to the apoptotic demise of the neuron.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aβ and Tau Interact with Metal Ions, Lipid Membranes and Peptide-Based Amyloid Inhibitors: Are These Common Features Relevant in Alzheimer’s Disease? [mdpi.com]

- 4. Tau Oligomers Impair Artificial Membrane Integrity and Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amyloid-like aggregates of neuronal tau induced by formaldehyde promote apoptosis of neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initiation of Assembly of Tau(273–284) and its ΔK280 Mutant: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transmission electron microscopy assay [assay-protocol.com]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. Tau Hyperphosphorylation and Oxidative Stress, a Critical Vicious Circle in Neurodegenerative Tauopathies? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crosstalk between Oxidative Stress and Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Association of Tau With Mitochondrial Dysfunction in Alzheimer's Disease [frontiersin.org]

- 12. meddocsonline.org [meddocsonline.org]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Oxidative Stress in Tauopathies: From Cause to Therapy [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Caspase-cleavage of tau is an early event in Alzheimer disease tangle pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Caspase-Mediated Truncation of Tau Potentiates Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Aggregation Assay for Acetyl-Tau Peptide (273-284) amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tau protein, particularly its microtubule-binding region, is central to the pathology of several neurodegenerative diseases, collectively known as tauopathies. The peptide fragment Ac-Tau(273-284)-NH2, which encompasses the PHF6* amyloidogenic motif (275-VQIINK-280), is a critical model for studying the mechanisms of Tau aggregation.[1][2] Acetylation of the N-terminus and amidation of the C-terminus are common modifications used in synthetic peptides to mimic the native peptide bonds and study the aggregation process.[1] This peptide readily forms β-sheet-rich amyloid structures, a hallmark of neurofibrillary tangles found in diseases like Alzheimer's.[3] Monitoring the in vitro aggregation of this peptide provides a valuable tool for understanding disease mechanisms and for screening potential therapeutic inhibitors.

The most common method to monitor the kinetics of Tau peptide aggregation is the Thioflavin T (ThT) fluorescence assay.[3][4] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those formed during amyloid fibrillization.[3] The increase in fluorescence intensity over time directly correlates with the extent of peptide aggregation.

Key Experimental Parameters

The aggregation of Acetyl-Tau Peptide (273-284) amide is influenced by several factors, including peptide concentration, the presence of aggregation inducers, buffer conditions, and incubation time. The following table summarizes typical experimental conditions cited in the literature.

| Parameter | Typical Range/Value | Notes | Reference(s) |

| Peptide Concentration | 25 - 50 µM | Higher concentrations can accelerate aggregation. | [1][3] |

| Aggregation Inducer | Heparin (low molecular weight) | Typically used at a 4:1 molar ratio of peptide to heparin to induce and accelerate fibril formation. | [1][3] |

| Thioflavin T (ThT) Conc. | 2.2 - 22 µM | The final concentration in the assay mixture. | [1][3] |

| Buffer System | 20 mM Ammonium Acetate (pH 7.0) or Phosphate Buffered Saline (PBS, pH 7.4) | Ammonium acetate is noted for producing more dispersed and reproducible fibrils. | [1][3][5] |

| Incubation Temperature | 37 °C | Mimics physiological conditions. | [4][6][7] |

| Monitoring | Fluorescence Plate Reader | Excitation: ~440-450 nm, Emission: ~480-525 nm. | [1][4][7] |

| Incubation Time | Hours to several days | Aggregation kinetics can vary depending on the specific conditions and any potential inhibitors being tested. | [5] |

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vitro aggregation assay of this compound using a Thioflavin T fluorescence-based method.

Caption: Workflow for the this compound in vitro aggregation assay.

Tau Peptide Aggregation Pathway

The aggregation of Tau peptides follows a nucleation-dependent polymerization mechanism. Monomeric peptides, which are initially in a soluble, random coil conformation, undergo a conformational change to form β-sheet-rich structures. These monomers then self-assemble into small, soluble oligomers, which act as nuclei for the subsequent rapid growth into larger, insoluble fibrils.

Caption: Schematic of the Tau peptide aggregation pathway.

Detailed Protocol: Thioflavin T Fluorescence Aggregation Assay

This protocol is adapted from methodologies described in the scientific literature.[1][3][4]

I. Materials and Reagents

-

This compound (lyophilized powder)

-

Heparin (low molecular weight, e.g., 6 kDa)

-

Thioflavin T (ThT)

-

Ammonium Acetate

-

Sodium Hydroxide (for pH adjustment)

-

Ultrapure water

-

Ethanol (for ThT stock, optional)

-

96-well black, clear-bottom microplates

-

Plate sealer

-

Fluorescence microplate reader with temperature control

II. Preparation of Stock Solutions

-

Assay Buffer (20 mM Ammonium Acetate, pH 7.0):

-

Dissolve an appropriate amount of ammonium acetate in ultrapure water to a final concentration of 20 mM.

-

Adjust the pH to 7.0 using sodium hydroxide.

-

Filter the buffer through a 0.22 µm filter.

-

-

Peptide Stock Solution (e.g., 400 µM):

-

Carefully dissolve the lyophilized this compound in the Assay Buffer to a final concentration of 400 µM.

-

Vortex briefly to ensure complete dissolution. It is recommended to prepare this solution fresh before each experiment.

-

-

Heparin Stock Solution (e.g., 100 µM):

-

Dissolve heparin in Assay Buffer to a final concentration of 100 µM.

-

Store at -20°C for long-term use.

-

-

ThT Stock Solution (e.g., 1 mM):

-

Dissolve ThT in ultrapure water or ethanol to a final concentration of 1 mM.

-

Filter through a 0.22 µm filter.

-

Store in the dark at 4°C for up to a month. Caution: ThT is light-sensitive.

-

III. Assay Procedure

-

Prepare the Reaction Mixture:

-

On the day of the experiment, thaw all stock solutions and bring them to room temperature.

-

Prepare a master mix for each condition (e.g., control, peptide alone, peptide with inhibitor). Prepare enough volume for at least 3-4 technical replicates.

-

For a final reaction volume of 100 µL per well, combine the reagents to achieve the desired final concentrations. For example, for a final concentration of 50 µM peptide and 12.5 µM heparin:

-

Peptide Stock (400 µM): 12.5 µL

-

Heparin Stock (100 µM): 12.5 µL

-

ThT Stock (1 mM): 2.2 µL (for a final concentration of 22 µM)

-

Assay Buffer: 72.8 µL

-

-

Note: The order of addition can be critical. Typically, the peptide is added to the buffer first, followed by other components, with the aggregation inducer (heparin) added last to initiate the reaction.

-

-

Plate Setup:

-

Pipette 100 µL of each reaction mixture into the wells of a 96-well black, clear-bottom plate.

-

Include control wells:

-

Buffer only + ThT (for background fluorescence).

-

Peptide only + ThT (to observe aggregation without an inducer).

-

-

It is good practice to fill unused outer wells with water to minimize evaporation from the sample wells.

-

-

Incubation and Fluorescence Measurement:

-

Seal the plate securely with a plate sealer.

-

Place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Set the measurement parameters:

-

Excitation wavelength: 440-450 nm

-

Emission wavelength: 480-525 nm

-

Gain setting: Adjust to avoid signal saturation.

-

-

Program the reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., 24-72 hours). It is recommended to include shaking (e.g., 10 seconds before each read) to ensure a homogenous solution, though this may also affect aggregation kinetics.

-

IV. Data Analysis

-

Background Subtraction: For each time point, subtract the average fluorescence intensity of the buffer-only control wells from the fluorescence values of the sample wells.

-

Plotting the Data: Plot the background-subtracted fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, showing a lag phase, a growth phase (elongation), and a plateau phase.

-

Kinetic Parameters: From the aggregation curve, key kinetic parameters can be determined, such as the lag time (the time to reach the initial increase in fluorescence) and the half-time of aggregation (t1/2max), which is the time to reach 50% of the maximum fluorescence. These parameters are crucial for comparing the effects of different conditions or potential inhibitors on the aggregation process.

References

- 1. Initiation of Assembly of Tau(273–284) and its ΔK280 Mutant: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thioflavin T Assay with Acetyl-Tau Peptide (273-284) Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of the tau protein is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, which includes Alzheimer's disease. The Acetyl-Tau Peptide (273-284) amide, with the sequence Ac-GKVQIINKKLDL-NH2, is a key fragment of the tau protein that is centrally involved in the initiation of its aggregation.[1][2][3][4] The Thioflavin T (ThT) assay is a widely used, sensitive, and reliable method for monitoring the kinetics of amyloid fibril formation in vitro.[5][6][7] This fluorescent dye exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures characteristic of amyloid fibrils.[5][8][9] These application notes provide a detailed protocol for utilizing the ThT assay to monitor the aggregation of this compound, offering a valuable tool for studying the mechanisms of tau aggregation and for the screening of potential therapeutic inhibitors.

Principle of the Thioflavin T Assay

Thioflavin T is a benzothiazole dye that, in solution, exists in a conformation that allows for rotational freedom, resulting in a low fluorescence quantum yield. Upon binding to the cross-β-sheet structures of amyloid fibrils, the rotation of the dye's molecular components is restricted. This rigidification leads to a dramatic increase in its fluorescence emission, typically with an excitation maximum around 450 nm and an emission maximum around 482-490 nm.[5] The increase in fluorescence intensity is directly proportional to the amount of fibrillar aggregates formed, allowing for real-time monitoring of the aggregation process.

Experimental Considerations

Several factors can influence the ThT assay and the aggregation of this compound:

-